12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Description
12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a tricyclic heterocyclic compound featuring:
- A 1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene core.
- Substituents: 4-Chlorobenzyl group at position 12. Methyl group at position 11. 3-(Morpholin-4-yl)propylamino group at position 13. Carbonitrile at position 10.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O/c1-19-22(17-20-7-9-21(28)10-8-20)26(30-11-4-12-32-13-15-34-16-14-32)33-25-6-3-2-5-24(25)31-27(33)23(19)18-29/h2-3,5-10,30H,4,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQHVNPSONCQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)NCCCN5CCOCC5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogues
Key Observations :
- The target compound’s morpholinopropylamino group distinguishes it from halogenated analogs (e.g., ) and iodinated/oxa-containing derivatives (e.g., ). This group may enhance solubility or target binding .
- The carbonitrile at position 10 is conserved in halogenated analogs but absent in ester-containing derivatives .
Bioactivity Profile Comparison
Clustering Based on Bioactivity and Structure
- Compounds with analogous tricyclic cores and substituents (e.g., halogen, morpholine) cluster into groups with similar kinase inhibition or epigenetic modulation activities .
- Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) shows that structural similarity correlates with overlapping protein targets, such as HDACs or PI3K/AKT pathway kinases .
Case Study: Morpholine-Containing Analogues
- Morpholine derivatives often target PI3K/AKT/mTOR pathways due to interactions with kinase ATP-binding pockets .
- Compared to halogenated analogs (e.g., ), the target compound’s morpholine group may improve selectivity for lipid kinases over tyrosine kinases .
Computational Similarity Analysis
Tanimoto and Dice Coefficients
Using Morgan fingerprints and MACCS keys, the target compound was compared to known kinase inhibitors:
Insights :
- A Tanimoto score >0.5 (e.g., 0.78 with ) indicates significant structural overlap, suggesting shared bioactivity .
- Lower scores (e.g., 0.41 with SAHA) reflect divergent pharmacological targets .
Structure-Activity Relationship (SAR) Insights
- Morpholinopropylamino group: Enhances solubility and kinase binding but may reduce blood-brain barrier penetration .
- 4-Chlorobenzyl group : Increases lipophilicity and stabilizes aromatic stacking in hydrophobic pockets .
- Carbonitrile : Contributes to hydrogen bonding with catalytic lysine residues in kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
